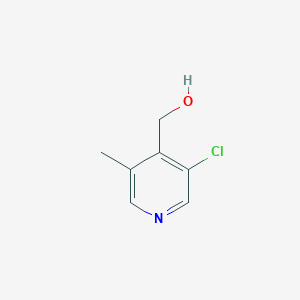
2-Chloro-5-isopropylphenol
Descripción general
Descripción
2-Chloro-5-isopropylphenol is an organic compound with the molecular formula C9H11ClO. It is a chlorinated phenol derivative, characterized by the presence of a chlorine atom and an isopropyl group attached to a phenol ring. This compound is known for its antimicrobial properties and is used in various applications, including as a disinfectant and preservative .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-isopropylphenol typically involves the chlorination of 5-isopropylphenol. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position on the phenol ring. The process can be summarized as follows:
Starting Material: 5-Isopropylphenol
Reagent: Chlorine gas (Cl2)
Solvent: Anhydrous conditions, often using a non-polar solvent like dichloromethane
Temperature: Controlled to prevent over-chlorination, typically around room temperature
Reaction Time: Several hours to ensure complete reaction
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chlorination processes. The reaction conditions are optimized for high yield and purity. The process includes:
Continuous Flow Reactors: To maintain consistent reaction conditions
Catalysts: Sometimes used to enhance the reaction rate
Purification: Distillation or recrystallization to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions: 2-Chloro-5-isopropylphenol undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The phenol ring is activated towards electrophilic substitution due to the electron-donating effect of the hydroxyl group.
Oxidation: The phenol can be oxidized to form quinones.
Reduction: Quinones derived from the phenol can be reduced back to hydroquinones.
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles under suitable conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents like sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Strong nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in polar solvents.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of hydroquinones.
Substitution: Formation of substituted phenols.
Aplicaciones Científicas De Investigación
2-Chloro-5-isopropylphenol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its antimicrobial properties and potential use in disinfectants.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and antifungal activities.
Industry: Used as a preservative in various formulations, including cosmetics and personal care products
Mecanismo De Acción
The antimicrobial action of 2-Chloro-5-isopropylphenol is primarily due to its ability to disrupt bacterial cell membranes. The hydroxyl group of the phenol interacts with the proteins on the bacterial cell membrane, leading to leakage of cellular contents and eventual cell death. This mechanism is similar to other phenolic compounds, where the phenolic hydroxyl group plays a crucial role in disrupting cell membrane integrity .
Comparación Con Compuestos Similares
Chloroxylenol: Another chlorinated phenol with similar antimicrobial properties.
2,4-Dichlorophenol: A dichlorinated phenol used in herbicides and disinfectants.
2,5-Dichlorophenol: Used in the synthesis of various organic compounds.
Uniqueness: 2-Chloro-5-isopropylphenol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the isopropyl group enhances its lipophilicity, making it more effective in penetrating lipid membranes compared to other chlorinated phenols .
Propiedades
IUPAC Name |
2-chloro-5-propan-2-ylphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO/c1-6(2)7-3-4-8(10)9(11)5-7/h3-6,11H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUTROBFCLJOSIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[2,4-Difluoro-3-(trifluoromethyl)phenyl]boronic acid](/img/structure/B6322323.png)




![11-[[[10-carboxydecyl(dimethyl)silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]undecanoic acid](/img/structure/B6322376.png)

![5-[(Benzyloxy)carbonyl]-5-azaspiro[2.4]heptane-6-carboxylic acid](/img/structure/B6322384.png)



![2-(3-Ethylureido)thiazolo[5,4-b]pyridine-6-boronic acid pinacol ester](/img/structure/B6322393.png)


